1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

Catalog No.
S14628500
CAS No.
M.F
C12H14BrF3O2
M. Wt
327.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)ben...

Product Name

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

IUPAC Name

1-(3-bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene

Molecular Formula

C12H14BrF3O2

Molecular Weight

327.14 g/mol

InChI

InChI=1S/C12H14BrF3O2/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3

InChI Key

HPFLWGPBFPCOFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)(F)F)CCCBr

1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is an organic compound characterized by its complex molecular structure, which includes a bromine atom, an ethoxy group, and a trifluoromethoxy substituent attached to a benzene ring. Its molecular formula is C12H14BrF3O2C_{12}H_{14}BrF_3O_2, and it has a molecular weight of 327.14 g/mol . The presence of halogenated and ether functionalities in this compound contributes to its unique chemical properties, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Due to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy group can engage in various reactions involving alcohols or ethers. The trifluoromethoxy group enhances the compound's reactivity by increasing its lipophilicity and potential for interaction with biological molecules.

Research indicates that 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene may exhibit significant biological activity. The halogen substituents are known to enhance binding affinity to specific molecular targets, including enzymes and receptors, which could modulate their activity. This suggests potential therapeutic applications, particularly in drug development .

The synthesis of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. Common methods include:

  • Bromination: Introduction of the bromine atom onto the propyl chain.
  • Alkylation: Reaction of the brominated compound with ethoxide to form the ethoxy group.
  • Trifluoromethylation: Addition of the trifluoromethoxy group through electrophilic substitution or other fluorination techniques.

These steps may vary depending on specific laboratory conditions and desired yields.

This compound has diverse applications in:

  • Medicinal Chemistry: Potential development of pharmaceuticals targeting specific biological pathways.
  • Materials Science: Use in the synthesis of advanced materials due to its unique chemical properties.
  • Agricultural Chemistry: Possible applications in agrochemicals due to its biological activity against pests or pathogens.

Interaction studies have shown that 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene may interact with various biomolecules. The trifluoromethoxy group enhances lipophilicity, potentially influencing membrane permeability, while the ethoxy group can participate in hydrogen bonding interactions. These characteristics are crucial for understanding its mechanism of action within biological systems .

Several compounds share structural similarities with 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-(trifluoromethoxy)benzeneC10H10BrF3Lacks ethoxy group; used in similar applications
1-Bromo-4-(trifluoromethoxy)benzeneC10H10BrF3Different positioning of trifluoromethoxy group
1-Bromo-3-ethoxy-5-(trifluoromethyl)benzeneC12H14BrF3Contains trifluoromethyl instead of trifluoromethoxy
1-Ethoxy-2-bromo-5-trifluoromethylbenzeneC12H14BrF3Variation in substituents; potential for different reactivity

The unique combination of bromine, ethoxy, and trifluoromethoxy groups in 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene imparts distinct chemical properties that enhance its utility in research and industrial applications compared to these similar compounds .

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Exact Mass

326.01293 g/mol

Monoisotopic Mass

326.01293 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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